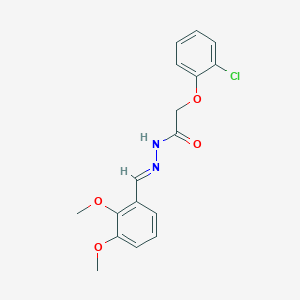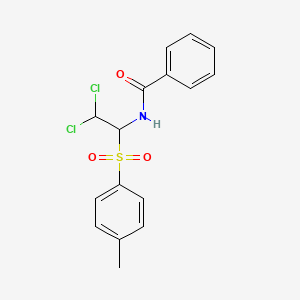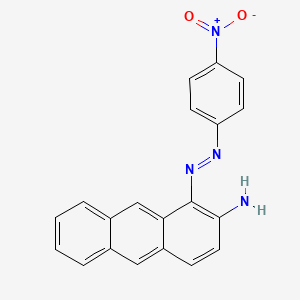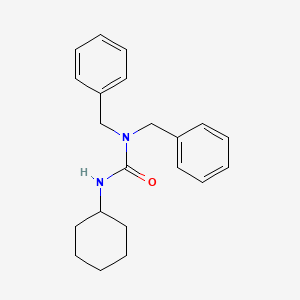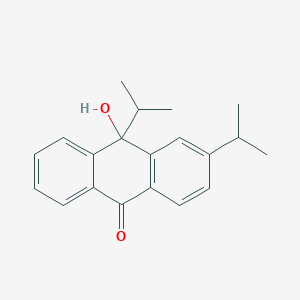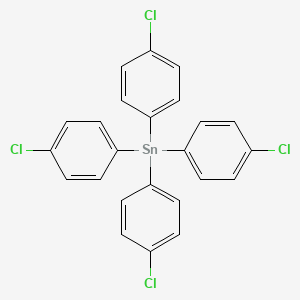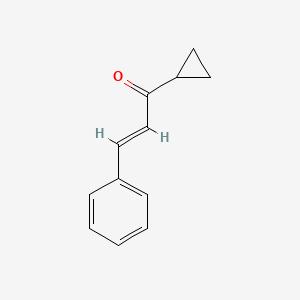
(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one is an organic compound characterized by a cyclopropyl group attached to a phenylprop-2-en-1-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one typically involves the reaction of cyclopropyl ketone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired enone product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an ethanol or methanol solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, bromo, or sulfonic acid derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-1-cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-cyclopropyl-3-(4-chlorophenyl)prop-2-en-1-one
- (2E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Uniqueness
(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phenylprop-2-en-1-one moiety
Propiedades
Número CAS |
54454-40-9 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(E)-1-cyclopropyl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-6,9,11H,7-8H2/b9-6+ |
Clave InChI |
OIPDQFASJNLEME-RMKNXTFCSA-N |
SMILES isomérico |
C1CC1C(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1CC1C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

